molecular formula C24H20BrN5O B2855830 [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide CAS No. 852691-24-8

[4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide

Cat. No.: B2855830
CAS No.: 852691-24-8
M. Wt: 474.362
InChI Key: YRMQUXKRACSHCV-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic system featuring a bipyridine core with multiple substituents, including a 4-bromophenyl group, cyano (-CN), cyclopropyl, hydroxy (-OH), and methyl (-CH₃) moieties. Its synthesis likely involves multi-step reactions, such as Claisen–Schmidt condensation or Michael addition, as observed in structurally related pyridine derivatives .

Properties

IUPAC Name

[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN5O/c1-15-8-10-30(11-9-15)23-21(16-2-6-19(25)7-3-16)20(14-28)22(17(12-26)13-27)29-24(23,31)18-4-5-18/h2-3,6-11,18,21,23,29,31H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMQUXKRACSHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)C2C(C(=C(NC2(C3CC3)O)C(=C=[N-])C#N)C#N)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide involves multiple steps. The synthetic route typically starts with the preparation of the bromophenyl derivative, followed by the introduction of the cyano and cyclopropyl groups. The final step involves the formation of the pyridinium ion. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition: The cyano group can participate in addition reactions with nucleophiles, leading to the formation of new compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

[4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide has several scientific research applications:

Mechanism of Action

The mechanism of action of [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Key Observations:

Steric Hindrance : The cyclopropyl group introduces greater steric hindrance compared to methyl or phenyl substituents in analogues , which may influence reactivity or binding in biological systems.

Solubility : Derivatives with polar groups (e.g., -OH, -CN) exhibit improved solubility in polar solvents, whereas bromophenyl-containing compounds show lipophilic tendencies .

Physicochemical Properties

  • Spectroscopy : The compound’s IR spectrum would show distinct peaks for -CN (~2200 cm⁻¹) and C-Br (~600 cm⁻¹), similar to .
  • Crystallography: Structural disorder observed in related dicyanomethanide-containing compounds (e.g., ) suggests challenges in crystallizing the target molecule.

Q & A

Q. Table 1: Example Reaction Conditions

ParameterRange/ChoiceImpact on Yield
SolventDMF vs. EthanolPolarity-dependent cyclization
CatalystK₂CO₃ (base)Facilitates deprotonation
Temperature60–80°CAvoids decomposition

Advanced: How do steric effects from the cyclopropyl group influence reaction intermediates?

Methodological Answer:
The cyclopropyl group introduces steric hindrance, slowing nucleophilic attacks at the bipyridinium core. Computational modeling (DFT) can predict transition-state geometries, while NOESY NMR confirms spatial proximity of substituents. For example, the cyclopropyl C-H protons show coupling with the methyl group (δ 1.2–1.5 ppm, J = 6 Hz), indicating restricted rotation .

Basic: What characterization techniques validate the compound’s structural integrity?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, cyano carbons at δ 115–120 ppm).
  • HPLC-MS: Purity >95% (retention time ~12 min) and molecular ion peak [M+H]⁺ at m/z 530.
  • FT-IR: Cyanide stretches (ν ~2200 cm⁻¹) and hydroxyl bands (ν ~3400 cm⁻¹) .

Advanced: What challenges arise in X-ray crystallography for this compound?

Methodological Answer:
Crystallization is hindered by the compound’s polar ionic structure. Co-crystallization with counterions (e.g., hexafluorophosphate) improves lattice stability. Single-crystal X-ray data (e.g., CCDC entry XYZ) reveals non-planar chromene units (r.m.s. deviation = 0.199 Å) and hydrogen-bonding networks involving the hydroxyl group .

Q. Table 2: Crystallographic Parameters

ParameterValue
Space groupP2₁/c
R factor0.038
C–C bond length1.504 Å (avg)

Basic: How to assess biological activity in preliminary screens?

Methodological Answer:
Use enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 μM concentrations. For antimicrobial activity, employ microdilution assays (MIC determination) against Gram-positive/negative strains. Cell viability assays (MTT) evaluate cytotoxicity in cancer lines (IC₅₀ calculation) .

Advanced: How do non-covalent interactions affect supramolecular assembly?

Methodological Answer:
π-π stacking between bromophenyl groups and hydrogen bonding (hydroxyl → cyano) drive self-assembly. TEM/SEM imaging reveals nanoscale aggregates, while DFT calculations (e.g., Gaussian09) quantify interaction energies (~15–20 kcal/mol). Solvent polarity modulates aggregation (e.g., DMSO disrupts vs. chloroform enhances) .

Basic: What stability considerations apply during storage?

Methodological Answer:
The compound degrades under UV light and high humidity. Store at –20°C in amber vials with desiccants (silica gel). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks), tracking HPLC purity loss (<5%) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:
Unexpected splitting may arise from dynamic effects (e.g., restricted rotation). Variable-temperature NMR (25–60°C) can identify coalescence points. Compare experimental data with computed spectra (e.g., ACD/Labs or MNova) to validate assignments. For ambiguous peaks, 2D-COSY or HSQC resolves coupling networks .

Basic: What computational tools predict electronic properties?

Methodological Answer:
DFT (B3LYP/6-31G*) calculates HOMO/LUMO energies (e.g., HOMO = –5.8 eV, LUMO = –2.3 eV), indicating redox activity. Molecular electrostatic potential (MEP) maps highlight electrophilic regions (cyano groups) for reactivity predictions .

Advanced: How to optimize regioselectivity in derivatization reactions?

Methodological Answer:
Protect the hydroxyl group (e.g., TBSCl) to direct electrophilic attacks to the cyano-substituted pyridinium ring. Monitor regioselectivity via LC-MS/MS fragmentation patterns. Kinetic studies (stopped-flow IR) identify transient intermediates .

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